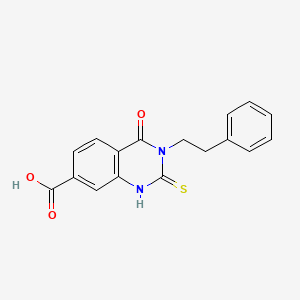

4-Oxo-3-(2-phenylethyl)-2-sulfanyl-3,4-dihydroquinazoline-7-carboxylic acid

Description

4-Oxo-3-(2-phenylethyl)-2-sulfanyl-3,4-dihydroquinazoline-7-carboxylic acid is a quinazoline derivative characterized by a 2-phenylethyl substituent at the 3-position, a sulfanyl (-SH) group at the 2-position, and a carboxylic acid moiety at the 7-position. Its molecular formula is C₁₇H₁₄N₂O₃S, with a molar mass of 326.37 g/mol . The compound’s structure combines aromatic and heterocyclic features, making it a subject of interest in medicinal chemistry and materials science.

Properties

IUPAC Name |

4-oxo-3-(2-phenylethyl)-2-sulfanylidene-1H-quinazoline-7-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14N2O3S/c20-15-13-7-6-12(16(21)22)10-14(13)18-17(23)19(15)9-8-11-4-2-1-3-5-11/h1-7,10H,8-9H2,(H,18,23)(H,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFIFNXFMOMBYNC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCN2C(=O)C3=C(C=C(C=C3)C(=O)O)NC2=S | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Biological Activity

4-Oxo-3-(2-phenylethyl)-2-sulfanyl-3,4-dihydroquinazoline-7-carboxylic acid (CAS 62146-86-5) is a compound belonging to the quinazoline family, characterized by its diverse biological activities. This article reviews its biological activity, particularly focusing on its potential as a COX-2 inhibitor, anti-inflammatory agent, and other pharmacological properties.

Chemical Structure and Properties

The molecular formula of 4-Oxo-3-(2-phenylethyl)-2-sulfanyl-3,4-dihydroquinazoline-7-carboxylic acid is C17H14N2O3S. Its structure includes a quinazoline ring system, which is known for various biological activities.

COX-2 Inhibition

Research has demonstrated that derivatives of the quinazoline structure exhibit significant COX-2 inhibitory activity. A study evaluated several compounds related to this structure and found that certain derivatives showed up to 47.1% inhibition at a concentration of 20 μM , although they were less potent than the reference compound celecoxib, which exhibited 80.1% inhibition at 1 μM .

Table 1: COX-2 Inhibition Data

| Compound | Inhibition at 10 μM (%) | Inhibition at 20 μM (%) | Inhibition at 50 μM (%) |

|---|---|---|---|

| 1a | ns | ns | ns |

| 1b | 21.2 ± 1.4 | 17.4 ± 1.3 | 30.6 ± 2.7 |

| 1c | 39.1 ± 0.9 | 47.1 ± 4.3 | 38.2 ± 2.3 |

| 1d | 29.2 ± 1.2 | 36.3 ± 3.6 | 33.7 ± 2.3 |

| Celecoxib | - | 80.1 ± 2.7 | - |

Anti-inflammatory Activity

The compound's anti-inflammatory properties are attributed to its ability to inhibit COX enzymes, which play a crucial role in inflammatory processes. The presence of specific substituents on the phenyl rings enhances its activity against inflammation.

Other Pharmacological Activities

Beyond COX-2 inhibition, quinazoline derivatives have been associated with various other biological activities including:

- Antimicrobial effects: Some studies indicate potential antimicrobial properties against certain bacterial strains.

- Anticancer properties: Preliminary research suggests that quinazoline derivatives may exhibit cytotoxic effects on cancer cell lines.

Case Studies and Research Findings

In a detailed investigation into the synthesis and biological evaluation of quinazoline derivatives, researchers synthesized several analogs of the compound and assessed their biological activities through various assays . The findings indicated that:

- Modifications in the structure significantly impacted the biological efficacy.

- Molecular docking studies suggested that specific structural features are critical for binding affinity to COX enzymes.

Comparison with Similar Compounds

4-Oxo-3-(4-(trifluoromethyl)benzyl)-2-sulfanyl-3,4-dihydroquinazoline-7-carboxylic acid (Compound 33)

3-[(2-Chloro-4-fluorophenyl)methyl]-4-oxo-2-sulfanyl-3,4-dihydroquinazoline-7-carboxylic acid

Methyl 4-Oxo-3-[(2S)-oxolan-2-ylmethyl]-2-sulfanyl-3,4-dihydroquinazoline-7-carboxylate

- Molecular Formula : C₁₅H₁₆N₂O₄S

- Key Features : Incorporates a tetrahydrofuran-derived (oxolane) substituent, introducing stereochemistry (2S-configuration) and ether oxygen atoms that enhance hydrophilicity .

Parent Structure: 4-Oxo-2-sulfanyl-3,4-dihydroquinazoline-7-carboxylic Acid

- Molecular Formula : C₉H₆N₂O₃S

- Comparison : The absence of a 3-position substituent simplifies the structure but reduces steric bulk and aromatic interactions. This likely decreases thermal stability and biological target affinity compared to derivatives with 3-alkyl/aryl groups .

Halogenated Derivatives

3-(3-Chloro-4-fluorophenyl)-4-oxo-2-sulfanyl-3,4-dihydroquinazoline-7-carboxylic acid

- Key Feature: Halogen atoms (Cl, F) increase molecular polarity and may enhance interactions with hydrophobic pockets in enzymes or receptors.

Structural and Electronic Effects

- Steric Effects : The 2-phenylethyl group in the target compound provides greater steric bulk compared to smaller substituents (e.g., methyl), which may hinder crystallization or enzymatic binding.

Data Tables

Table 1. Comparative Analysis of Quinazoline Derivatives

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.